tert-Butyl (3-bromo-5-methoxyphenyl)(isobutyl)carbamate
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Overview
Description
tert-Butyl (3-bromo-5-methoxyphenyl)(isobutyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxy group attached to a phenyl ring, along with an isobutyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-5-methoxyphenyl)(isobutyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-methoxyaniline and tert-butyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromo-5-methoxyphenyl)(isobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the carbamate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a catalyst such as palladium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction reactions can produce corresponding aldehydes, acids, or alcohols.
Scientific Research Applications
tert-Butyl (3-bromo-5-methoxyphenyl)(isobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-5-methoxyphenyl)(isobutyl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-bromo-5-methoxyphenyl)carbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
Uniqueness
tert-Butyl (3-bromo-5-methoxyphenyl)(isobutyl)carbamate is unique due to the presence of both the isobutyl and tert-butyl groups, which can influence its reactivity and biological activity. The combination of these groups with the bromine and methoxy substituents provides a distinct chemical profile that can be leveraged in various applications.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-5-methoxyphenyl)-N-(2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO3/c1-11(2)10-18(15(19)21-16(3,4)5)13-7-12(17)8-14(9-13)20-6/h7-9,11H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAISQWAKQQHDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC(=CC(=C1)Br)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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